6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
Overview
Description
6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound It is characterized by the presence of a fluoro group, a methoxyphenyl group, and a dihydroquinoline carboxamide structure
Preparation Methods
The synthesis of 6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydroquinoline core, followed by the introduction of the fluoro and methoxyphenyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives with different substitution patterns.
Substitution: The fluoro and methoxyphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies to understand the interaction of small molecules with biological targets.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can be compared with other similar compounds, such as:
6-fluoro-N-(2-methoxyphenyl)-2,1-benzoxazol-3-amine: This compound shares the fluoro and methoxyphenyl groups but has a different core structure.
Cycloalkyl, lactam, lactone derivatives: These compounds have similar functional groups but differ in their core structures and biological activities
Properties
IUPAC Name |
6-fluoro-N-(2-methoxyphenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12-7-8-13-11-14(19)9-10-16(13)21(12)18(22)20-15-5-3-4-6-17(15)23-2/h3-6,9-12H,7-8H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNFCWYETUYKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=CC=C3OC)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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